1-(4-FLUOROBENZOYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE
Description
1-(4-Fluorobenzoyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a piperazine derivative with a 4-fluorobenzoyl group at position 1 and a 3,4,5-trimethoxyphenylmethyl substituent at position 4. It has shown promise in antiviral research, specifically exhibiting anti-SARS-CoV-2 activity in preclinical studies . The compound’s structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4/c1-26-18-12-15(13-19(27-2)20(18)28-3)14-23-8-10-24(11-9-23)21(25)16-4-6-17(22)7-5-16/h4-7,12-13H,8-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIZKLRHFAKXRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorobenzoyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight: 364.42 g/mol
IUPAC Name: 1-(4-fluorobenzoyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine
Receptor Affinity and Selectivity
Research has indicated that compounds similar to 1-(4-fluorobenzoyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine exhibit significant affinity for various receptors:
- σ1 Receptor: Low nanomolar affinity, indicating potential for neuroprotective effects.
- Vesicular Acetylcholine Transporter: High selectivity (>2000-fold), suggesting a role in cholinergic signaling pathways.
- Other Receptors: Affinities were also noted for adenosine A2A, adrenergic α2, cannabinoid CB1, dopamine D1/D2L, GABA A, NMDA, melatonin MT1/MT2, and serotonin 5-HT1 receptors .
Pharmacological Effects
The biological activity of the compound has been explored through various pharmacological assays:
- Neuroprotective Effects: The compound's interaction with σ1 receptors suggests potential applications in treating neurodegenerative diseases.
- Antidepressant Activity: Similar piperazine derivatives have shown promise in alleviating depressive symptoms through modulation of serotonergic pathways .
Study on Receptor Binding
A study conducted on a related compound demonstrated that pretreatment with a selective σ1 receptor agonist significantly reduced the accumulation of the radiotracer in the brain. This suggests that σ1 receptor modulation may influence the pharmacokinetics of related compounds .
In Vivo Studies
In biodistribution studies using mice models, compounds similar to 1-(4-fluorobenzoyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine showed high brain uptake and favorable brain-to-blood ratios. This supports the hypothesis that these compounds could be effective in targeting central nervous system disorders .
Data Tables
| Activity | Receptor | Affinity (nM) |
|---|---|---|
| High Selectivity | Vesicular Acetylcholine | >2000 |
| σ1 Receptor | σ1 | Low nanomolar |
| Dopamine D2 | D2 | Moderate |
| Serotonin 5-HT1 | 5-HT1 | Moderate |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine Derivatives
*Molecular weight calculated based on formula C21H23FN2O5.
Key Structural Differences and Implications
Substituent Position and Electronic Effects: The target compound’s 4-fluorobenzoyl group differs from analogs with 2-fluoro (e.g., ) or non-fluorinated benzoyl groups (e.g., ). The 3,4,5-trimethoxyphenylmethyl group is shared with compounds in and , but combined with fluorobenzoyl in the target, it may enhance lipophilicity and membrane permeability compared to nitro () or heterocyclic () substituents.
Biological Activity :
- The target compound is uniquely reported to inhibit SARS-CoV-2, while analogs with trimethoxyphenyl groups (e.g., ) lack antiviral data but have been studied for herbicidal activity .
- Compound 4-(p-Methoxyphenyl)piperazinyl trimethoxyphenyl ketone () shows moderate toxicity (LD50 300 mg/kg in mice), suggesting that the p-methoxyphenyl group may contribute to adverse effects absent in the fluorinated target compound.
Toxicity and Safety: Toxicity data is sparse for most analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
